molecular formula C15H11N3O3 B2941633 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid CAS No. 438574-92-6

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid

Cat. No.: B2941633
CAS No.: 438574-92-6
M. Wt: 281.271
InChI Key: BWHYIAMTRPTKRJ-UHFFFAOYSA-N
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Description

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid (CAS: 438574-92-6) is a benzoic acid derivative featuring a benzotriazinone moiety linked via a methylene group. Its molecular formula is C₁₅H₁₁N₃O₃, with a molecular weight of 281.27 g/mol . The benzotriazinone core (a fused triazine-benzene system) and the carboxylic acid group make it a versatile scaffold for pharmaceutical and agrochemical applications. The compound’s structure allows for hydrogen bonding via the carboxylic acid and π-π interactions through the aromatic rings, which are critical for biological activity .

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHYIAMTRPTKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with nitrous acid to form the benzotriazinone ring, followed by further functionalization to introduce the benzoic acid group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzotriazinone ring or the benzoic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzotriazinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone-Based Analogs

(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 4-methylbenzoate
  • Structure : The benzoic acid group is esterified to a methyl ester.
  • Molecular Formula : C₁₆H₁₃N₃O₃.
  • This substitution may alter pharmacokinetics (e.g., slower hydrolysis to the active acid form in vivo) .
trans-4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methylcyclohexanecarboxylic acid
  • Structure: A cyclohexane ring is inserted between the benzotriazinone and carboxylic acid.
  • Molecular Formula : C₁₅H₁₇N₃O₃.
  • Key Differences : The cyclohexane spacer increases molecular rigidity and lipophilicity, which could improve bioavailability or target binding in hydrophobic pockets .
2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-benzoic acid
  • Structure: The benzotriazinone is attached at the 2-position of the benzoic acid.
  • Key Differences : Positional isomerism may sterically hinder interactions with biological targets compared to the 4-substituted analog. This could reduce binding affinity or alter selectivity .

Heterocyclic Replacements for Benzotriazinone

4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
  • Structure: Replaces benzotriazinone with a thiazolidinedione ring.
  • Molecular Formula: C₁₁H₉NO₄S.
  • Key Differences: The thiazolidinedione introduces sulfur, altering electronic properties. Such analogs are associated with antidiabetic activity (e.g., PPAR-γ agonism), suggesting divergent biological roles compared to benzotriazinones .
4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5)
  • Structure: Features a thiazolidinone ring with a 4-nitrophenyl substituent.
  • Biological Activity: Exhibits antifungal activity against Candida albicans (MIC: <1 µg/mL).

Substituent Variations on the Benzoic Acid Core

SS1 (4-[3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl]benzoic acid)
  • Structure: Azetidinone ring with a chloro and dimethylaminophenyl group.
  • Biological Activity: Potent against Staphylococcus aureus (gram-positive bacteria), highlighting the importance of the azetidinone ring and aryl substituents in antibacterial activity .
SS3 (4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl]benzoic acid)
  • Structure: Hydroxyphenyl substituent on the azetidinone.
  • Biological Activity : Active against Escherichia coli (gram-negative bacteria), suggesting that polar groups enhance penetration through bacterial membranes .

Structural and Functional Analysis: Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid C₁₅H₁₁N₃O₃ 281.27 Benzotriazinone, carboxylic acid
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methylbenzoate C₁₆H₁₃N₃O₃ 295.30 Benzotriazinone, methyl ester
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid C₁₁H₉NO₄S 251.26 Thiazolidinedione, carboxylic acid
SS5 (4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid) C₁₆H₁₁N₂O₅S 343.34 Thiazolidinone, nitro group

Biological Activity

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. The synthesis and structure-activity relationships (SAR) are also discussed, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H9_{9}N3_3O3_3
  • Molecular Weight : 267.24 g/mol
  • CAS Number : 64908-56-1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzotriazine derivatives, including this compound. In vitro assays have shown that these compounds exhibit significant activity against various bacterial strains. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed as a novel antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against human liver carcinoma (HepG2) cells with an IC50_{50} value of approximately 10.97 µM. This indicates a promising activity compared to standard chemotherapeutics like doxorubicin (IC50_{50} = 2.06 µM) .

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HepG210.972.06

Enzyme Inhibition

The compound has been noted for its ability to inhibit key enzymes involved in various biological processes. For example, it has shown inhibitory effects on neurolysin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure and neuropeptide metabolism .

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the efficacy of several benzotriazine derivatives against Staphylococcus aureus. The results indicated that modifications in the benzotriazine structure significantly enhanced antimicrobial potency .
  • Cytotoxicity in Cancer Research : A study focused on the anticancer activity of modified benzotriazines reported that compounds with specific substituents exhibited enhanced cytotoxicity against HepG2 cells, suggesting that structural modifications can lead to improved therapeutic profiles .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substituents on the Benzene Ring : The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Position of the Benzotriazine Moiety : Variations in the position of the benzotriazine group relative to the benzoic acid core can affect enzyme inhibition and cytotoxicity.

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